Cas no 2020160-90-9 (4-(4-bromothiophen-2-yl)methyloxolan-3-ol)
4-(4-bromothiophen-2-yl)methyloxolan-3-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(4-bromothiophen-2-yl)methyloxolan-3-ol
- EN300-1636981
- 4-[(4-bromothiophen-2-yl)methyl]oxolan-3-ol
- 2020160-90-9
-
- Inchi: 1S/C9H11BrO2S/c10-7-2-8(13-5-7)1-6-3-12-4-9(6)11/h2,5-6,9,11H,1,3-4H2
- InChI Key: ZMDHXKJCEIRQBK-UHFFFAOYSA-N
- SMILES: BrC1=CSC(=C1)CC1COCC1O
Computed Properties
- Exact Mass: 261.96631g/mol
- Monoisotopic Mass: 261.96631g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 57.7Ų
4-(4-bromothiophen-2-yl)methyloxolan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1636981-0.05g |
4-[(4-bromothiophen-2-yl)methyl]oxolan-3-ol |
2020160-90-9 | 0.05g |
$1032.0 | 2023-06-04 | ||
| Enamine | EN300-1636981-0.1g |
4-[(4-bromothiophen-2-yl)methyl]oxolan-3-ol |
2020160-90-9 | 0.1g |
$1081.0 | 2023-06-04 | ||
| Enamine | EN300-1636981-0.25g |
4-[(4-bromothiophen-2-yl)methyl]oxolan-3-ol |
2020160-90-9 | 0.25g |
$1131.0 | 2023-06-04 | ||
| Enamine | EN300-1636981-0.5g |
4-[(4-bromothiophen-2-yl)methyl]oxolan-3-ol |
2020160-90-9 | 0.5g |
$1180.0 | 2023-06-04 | ||
| Enamine | EN300-1636981-1.0g |
4-[(4-bromothiophen-2-yl)methyl]oxolan-3-ol |
2020160-90-9 | 1g |
$1229.0 | 2023-06-04 | ||
| Enamine | EN300-1636981-2.5g |
4-[(4-bromothiophen-2-yl)methyl]oxolan-3-ol |
2020160-90-9 | 2.5g |
$2408.0 | 2023-06-04 | ||
| Enamine | EN300-1636981-5.0g |
4-[(4-bromothiophen-2-yl)methyl]oxolan-3-ol |
2020160-90-9 | 5g |
$3562.0 | 2023-06-04 | ||
| Enamine | EN300-1636981-10.0g |
4-[(4-bromothiophen-2-yl)methyl]oxolan-3-ol |
2020160-90-9 | 10g |
$5283.0 | 2023-06-04 | ||
| Enamine | EN300-1636981-50mg |
4-[(4-bromothiophen-2-yl)methyl]oxolan-3-ol |
2020160-90-9 | 50mg |
$888.0 | 2023-09-22 | ||
| Enamine | EN300-1636981-100mg |
4-[(4-bromothiophen-2-yl)methyl]oxolan-3-ol |
2020160-90-9 | 100mg |
$930.0 | 2023-09-22 |
4-(4-bromothiophen-2-yl)methyloxolan-3-ol Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 4-(4-bromothiophen-2-yl)methyloxolan-3-ol
Professional Introduction to Compound with CAS No. 2020160-90-9 and Product Name: 4-(4-bromothiophen-2-yl)methyloxolan-3-ol
The compound with the CAS number 2020160-90-9 and the product name 4-(4-bromothiophen-2-yl)methyloxolan-3-ol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a bromothiophene moiety and an oxolan ring system imparts distinct chemical properties that make it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of heterocyclic compounds, particularly those incorporating thiophene derivatives. These compounds are favored for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 4-(4-bromothiophen-2-yl)methyloxolan-3-ol enhances its interactability with biological targets, making it a promising scaffold for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its structural versatility. The bromothiophene ring serves as an excellent platform for further functionalization, allowing chemists to modify its properties and tailor its biological activity. This flexibility has been exploited in various synthetic strategies to develop derivatives with enhanced efficacy and reduced toxicity. For instance, recent studies have demonstrated that compounds analogous to 4-(4-bromothiophen-2-yl)methyloxolan-3-ol exhibit potent inhibitory effects on certain enzymes implicated in metabolic disorders.
The oxolan ring system in this molecule contributes to its stability and solubility, which are critical factors in drug formulation. Additionally, the methyloxolan moiety introduces a hydroxyl group at the 3-position, which can participate in hydrogen bonding interactions with biological targets. These features make 4-(4-bromothiophen-2-yl)methyloxolan-3-ol a particularly interesting candidate for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies suggest that 4-(4-bromothiophen-2-yl)methyloxolan-3-ol can interact with various protein targets, including those involved in signal transduction pathways. This has opened up new avenues for developing drugs that modulate these pathways, potentially leading to treatments for a wide range of diseases.
In addition to its pharmaceutical applications, this compound has shown promise in material science. The unique electronic properties of the bromothiophene ring make it suitable for use in organic semiconductors and other advanced materials. Researchers are exploring its potential as a building block for designing novel materials with enhanced performance characteristics.
The synthesis of 4-(4-bromothiophen-2-yl)methyloxolan-3-ol involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of the bromothiophene precursor, followed by functionalization at the 2-position to introduce the methyloxolan group. Recent improvements in synthetic methodologies have streamlined this process, making it more efficient and scalable.
One notable aspect of this synthesis is the use of transition metal catalysts, which facilitate key transformations under mild conditions. These catalysts not only improve reaction efficiency but also enhance selectivity, minimizing unwanted byproducts. Such advancements are crucial for developing sustainable synthetic routes that align with green chemistry principles.
The biological evaluation of 4-(4-bromothiophen-2-yl)methyloxolan-3-ol has revealed several interesting findings. In vitro studies indicate that it exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Furthermore, preliminary data suggest that it may inhibit enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer drug.
Future research directions include exploring derivative compounds derived from 4-(4-bromothiophen-2-yl)methyloxolan-3-ol to optimize its biological activity. By modifying substituents on the bromothiophene ring or introducing additional functional groups into the methyloxolan moiety, researchers can fine-tune the properties of these compounds for specific applications.
The development of novel pharmaceuticals is a complex and iterative process that requires collaboration across multiple disciplines. Chemists play a pivotal role in designing molecules like 4-(4-bromothiophen-2-yl)methyloxolan-3-ol, while biologists and pharmacologists contribute insights into their biological activity and therapeutic potential. This interdisciplinary approach is essential for translating laboratory discoveries into effective treatments for human diseases.
In conclusion,4-(4-bromothiophenyl)methyloxolan 3 ol (CAS No: 2020160 90 9) represents a significant advancement in pharmaceutical chemistry with diverse applications ranging from drug development to material science Its unique structural features and promising biological activities make it a valuable compound for further exploration In light of recent research findings this compound holds great potential as a therapeutic agent or as a building block for novel materials
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